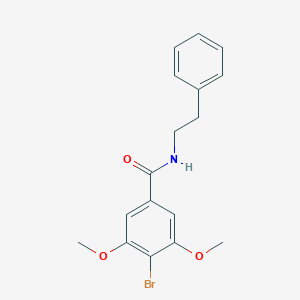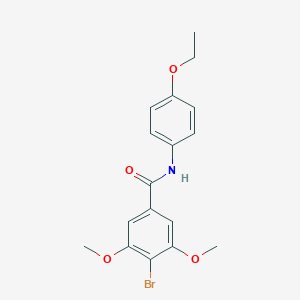
N-ethyl-2-phenoxy-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-phenoxy-N-phenylacetamide, commonly known as fenoxycarb, is a chemical compound widely used in scientific research. Fenoxycarb is a synthetic insect growth regulator that is commonly used in agriculture to control pests such as flies, mosquitoes, and moths. Fenoxycarb is also used in laboratory experiments to study the effects of insecticides on insects and to investigate the mechanism of action of insect growth regulators.
Mécanisme D'action
Fenoxycarb works by disrupting the growth and development of insects. It inhibits the production of chitin, a key component of the insect exoskeleton, and disrupts the hormonal balance of insects. This leads to the death of immature insects and prevents the development of adult insects.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have a low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. Fenoxycarb has also been shown to have a low environmental impact, with no adverse effects on non-target organisms such as bees and butterflies.
Avantages Et Limitations Des Expériences En Laboratoire
Fenoxycarb is a useful tool for studying the effects of insect growth regulators on insects. It is easy to use and has a low toxicity to mammals and birds. However, fenoxycarb has some limitations in laboratory experiments. It can be expensive to purchase and has a limited shelf life. It is also important to use appropriate safety precautions when handling fenoxycarb, as it can be harmful if ingested or inhaled.
Orientations Futures
There are several future directions for research on fenoxycarb. One area of research is the development of new insecticides based on the mechanism of action of fenoxycarb. Another area of research is the investigation of the effects of fenoxycarb on non-target organisms such as bees and butterflies. Additionally, more research is needed to understand the long-term effects of fenoxycarb on the environment and to develop strategies for reducing its impact.
Méthodes De Synthèse
Fenoxycarb can be synthesized by reacting N-phenylacetyl chloride with ethyl phenyl ether in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure fenoxycarb.
Applications De Recherche Scientifique
Fenoxycarb is widely used in scientific research to study the effects of insect growth regulators on insects. It is used to investigate the mechanism of action of insecticides and to identify new targets for insecticide development. Fenoxycarb is also used in laboratory experiments to study the effects of insecticides on non-target organisms such as bees and butterflies.
Propriétés
Nom du produit |
N-ethyl-2-phenoxy-N-phenylacetamide |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-ethyl-2-phenoxy-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-2-17(14-9-5-3-6-10-14)16(18)13-19-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
Clé InChI |
MCIHPABOXAZQKE-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)







![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)